molecular formula C9H7BrO B1525663 4-Bromo-2-ethynyl-1-methoxybenzene CAS No. 1057669-94-9

4-Bromo-2-ethynyl-1-methoxybenzene

Cat. No.: B1525663
CAS No.: 1057669-94-9
M. Wt: 211.05 g/mol
InChI Key: AWJJYCOBHKTAKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-ethynyl-1-methoxybenzene is an organic compound with the molecular formula C9H7BrO. It is characterized by a benzene ring substituted with a bromo group at the 4-position, an ethynyl group at the 2-position, and a methoxy group at the 1-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Electrophilic Aromatic Substitution: One common synthetic route involves the electrophilic aromatic substitution of benzene derivatives. The bromination of 1-ethynyl-4-methoxybenzene can be achieved using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3).

  • Sonogashira Coupling: Another method involves the Sonogashira coupling reaction, where 4-bromophenol is coupled with acetylene in the presence of a palladium catalyst and copper(I) iodide.

Industrial Production Methods: The industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, such as the conversion to 4-bromo-2-ethynyl-1-methoxybenzoic acid using oxidizing agents like potassium permanganate (KMnO4).

  • Reduction: Reduction reactions can be performed to convert the bromo group to a hydrogen atom, resulting in 4-ethynyl-1-methoxybenzene.

  • Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can replace the bromo group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: KMnO4, Na2Cr2O7, and H2O2 are commonly used oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are typical reducing agents.

  • Substitution: Nucleophiles like sodium amide (NaNH2) and strong bases are used in substitution reactions.

Major Products Formed:

  • Oxidation: 4-bromo-2-ethynyl-1-methoxybenzoic acid.

  • Reduction: 4-ethynyl-1-methoxybenzene.

  • Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-ethynyl-1-methoxybenzene is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-bromo-2-ethynyl-1-methoxybenzene exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • 1-ethynyl-4-methoxybenzene: Lacks the bromo group.

  • 4-bromo-2-methoxybenzene: Lacks the ethynyl group.

  • 2-ethynyl-1-methoxybenzene: Lacks the bromo group at the 4-position.

Properties

IUPAC Name

4-bromo-2-ethynyl-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c1-3-7-6-8(10)4-5-9(7)11-2/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJJYCOBHKTAKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700693
Record name 4-Bromo-2-ethynyl-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057669-94-9
Record name 4-Bromo-2-ethynyl-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-ethynyl-1-methoxybenzene
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-ethynyl-1-methoxybenzene
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-ethynyl-1-methoxybenzene
Reactant of Route 4
4-Bromo-2-ethynyl-1-methoxybenzene
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-ethynyl-1-methoxybenzene
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-ethynyl-1-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.